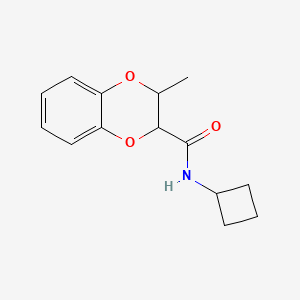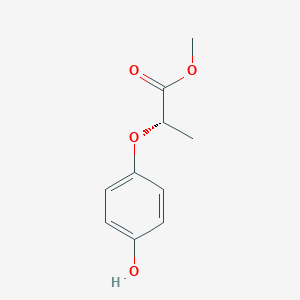
methyl (2S)-2-(4-hydroxyphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (2S)-2-(4-hydroxyphenoxy)propanoate” is a chemical compound that likely contains a methyl ester group (-COOCH3) and a hydroxyphenoxy group (-O-C6H4-OH). The “(2S)” notation indicates that the molecule has a specific stereochemistry at the 2nd carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show a methyl ester group attached to the second carbon of a propyl chain, with a hydroxyphenoxy group also attached to the same carbon .Chemical Reactions Analysis
This compound, like other esters, could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol. The presence of the hydroxyphenoxy group could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are often used in fragrances and flavorings .Applications De Recherche Scientifique
Chemical Compound Synthesis and Biological Activities
Methyl (2S)-2-(4-hydroxyphenoxy)propanoate and related compounds have been explored in various scientific research contexts, particularly in the synthesis of new chemical entities and the evaluation of their biological activities.
Synthesis of Phenolic Compounds and Anti-inflammatory Activities : A study by Ren et al. (2021) isolated new phenolic compounds, including derivatives related to methyl (2S)-2-(4-hydroxyphenoxy)propanoate, from the tender leaves of Eucommia ulmoides Oliv. These compounds were evaluated for their anti-inflammatory activities, demonstrating modest inhibitory effects on LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).
Asymmetric Synthesis and Anti-myocardial Ischemia Drug Candidates : Dong et al. (2009) reported the synthesis and biological evaluation of Danshensu derivatives, including (R)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate, as potential anti-myocardial ischemia drugs. These compounds showed potent protective activities against hypoxia-induced cellular damage, highlighting their therapeutic potential (Dong et al., 2009).
Catalysis and Polymerization Applications : Research by Chen et al. (2001) involved the reaction of a phenol derivative with trimethylaluminum, leading to the development of highly efficient catalysts for the ring-opening polymerization of lactones. This work demonstrates the utility of methyl (2S)-2-(4-hydroxyphenoxy)propanoate related compounds in polymer chemistry and materials science (Chen et al., 2001).
Bioremediation of Environmental Pollutants : A study by Chhaya and Gupte (2013) explored the use of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a phenolic environmental pollutant. This research underscores the environmental applications of enzymes and the potential for the detoxification of hazardous compounds (Chhaya & Gupte, 2013).
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S)-2-(4-hydroxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSCNGPNOYZMC-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)OC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-(4-hydroxyphenoxy)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

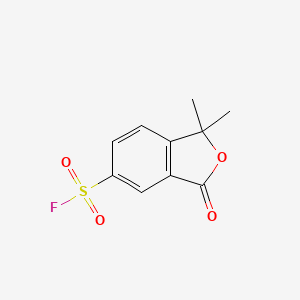
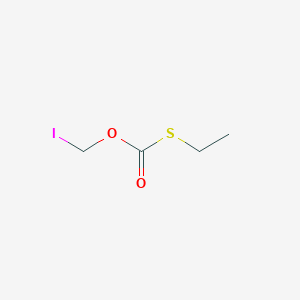
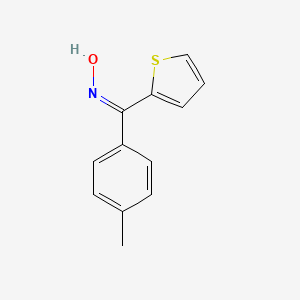
![2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2777849.png)
![5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2777850.png)
![ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2777853.png)
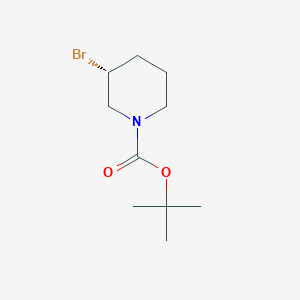
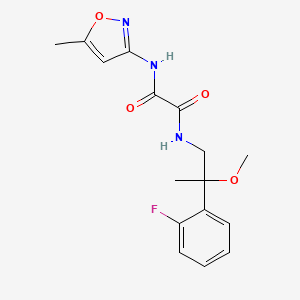
![2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2777858.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2777859.png)
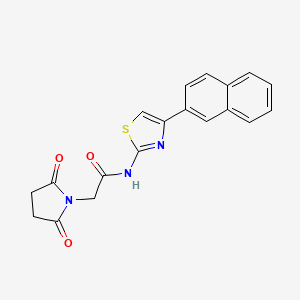
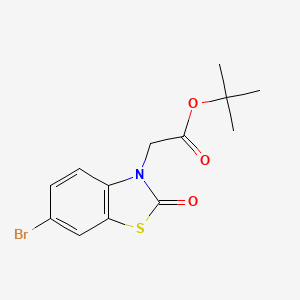
![(E)-3-(2-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2777864.png)
